シュウ酸アニリド

概要

説明

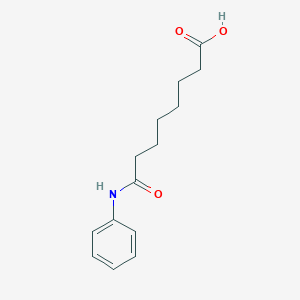

Suberanilic Acid, also known as Suberanilic Acid, is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Suberanilic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suberanilic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

酵素的アミド結合形成

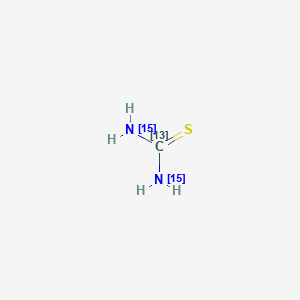

シュウ酸アニリドは、水中でアミノオキソ酸を調製するための高生産性戦略の開発に使用されてきました . このプロセスには、マイコバクテリウム・スメグマティス(MsAcT)由来のアシル転移酵素の使用が含まれ、SAHA合成の重要な中間体の調製に成功裏に適用されてきました .

SAHAの合成

シュウ酸アニリドは、ヒストン脱アセチル化酵素(HDAC)の強力な阻害剤であるSAHA(すなわち、スベロイルアニリドヒドロキサム酸)の調製のための重要な中間体です . この応用は、HDAC阻害剤ががん治療における潜在的な治療的用途を有するため、特に医学研究の分野において重要です。

材料科学

シュウ酸アニリドは、特に新規ポリマーの創製における応用について、材料科学において広く研究されています . シュウ酸アニリドのユニークな特性により、特定の特性を備えた新素材の開発において貴重な成分となっています。

蛍光材料

ポリマーの創製における用途に加えて、シュウ酸アニリドは蛍光材料の開発にも使用されています . これらの材料は、生体イメージング、診断、オプトエレクトロニクスなどの分野で幅広い用途を有しています。

アゾ染料の合成

シュウ酸アニリドは、安定なジアゾ化合物を形成する能力があり、アゾ染料の合成において貴重な試薬となっています . これらの染料は、繊維や印刷業界で広く使用されており、シュウ酸アニリドは産業用途における重要な化合物となっています。

神経学研究

シュウ酸アニリドは、神経学研究にも使用されています . この分野における具体的な用途は、入手可能なリソースでは詳しく説明されていませんが、神経学研究での使用が言及されていることから、シュウ酸アニリドは神経学的疾患の研究や治療に潜在的な用途を有する可能性があります。

将来の方向性

The use of Suberanilic Acid in the synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase represents a green and cost-efficient approach . This process was successfully applied for the preparation of a key intermediate of SAHA synthesis . This work provides an important foundation for further investigations into the targeted release of KDAC inhibitors in hypoxic tumors .

作用機序

Target of Action

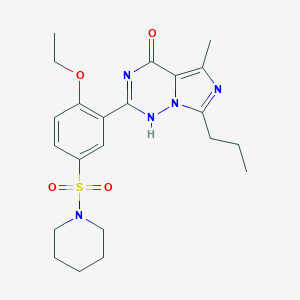

Suberanilic Acid is a key intermediate in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This can alter the expression of genes, including those responsible for cell cycle arrest, differentiation, and apoptosis .

Biochemical Pathways

By inhibiting HDACs, SAHA can affect various cellular processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

The enzymatic stability of the acyltransferase from mycobacterium smegmatis (msact), used in the preparation of aminooxo-acids including suberanilic acid, has been reported to be stable for up to one month . This suggests that Suberanilic Acid could potentially have a prolonged presence in the body, but further studies are needed to confirm this.

Result of Action

SAHA has been shown to cause cell cycle arrest, induce differentiation, and promote apoptosis in various cancer cell lines .

Action Environment

The synthesis of suberanilic acid via msact has been reported to be a green and cost-efficient approach, suggesting that it could potentially be produced in a variety of environmental conditions .

生化学分析

Cellular Effects

Suberanilic Acid has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Suberanilic Acid involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .

特性

IUPAC Name |

8-anilino-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429494 | |

| Record name | Suberanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149648-52-2 | |

| Record name | Suberanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUBERANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

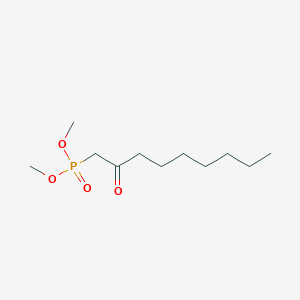

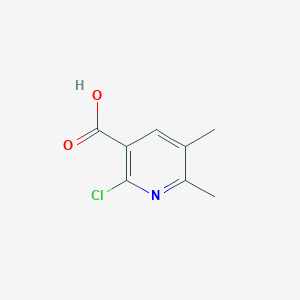

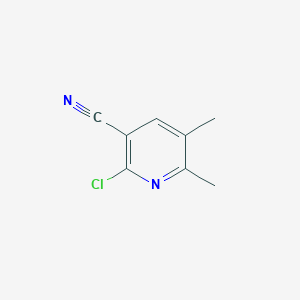

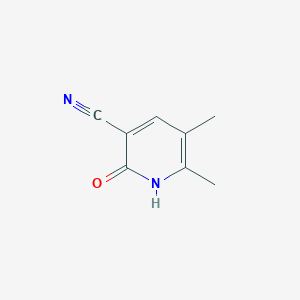

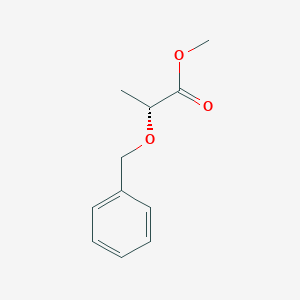

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Suberanilic Acid in the synthesis of Vorinostat?

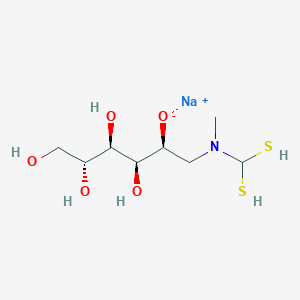

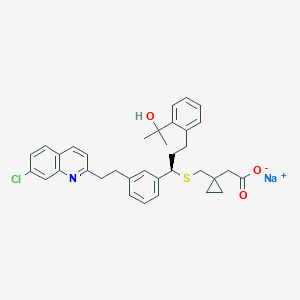

A: Suberanilic acid serves as a crucial intermediate in the synthesis of Vorinostat, a histone deacetylase inhibitor used in cancer treatment [, , , ]. Different synthetic routes utilize Suberanilic Acid, often involving reactions with hydroxylamine hydrochloride and coupling agents to ultimately yield Vorinostat [, ].

Q2: Are there alternative methods for synthesizing Suberanilic Acid besides its use in Vorinostat production?

A: Yes, a novel photochemical method has been developed for the synthesis of Suberanilic Acid. This method involves a deoxygenative hydroalkylation reaction of unactivated alkenes using readily available carboxylic acid derivatives []. This approach offers advantages such as broad functional group tolerance, mild reaction conditions, and scalability, making it a promising alternative to traditional methods.

Q3: Has Suberanilic Acid itself demonstrated any biological activity?

A: While Suberanilic Acid is primarily known as a precursor to Vorinostat, research indicates that a derivative, N-hydroxy-N'-phenyloctanediamide, synthesized from the methyl ester of Suberanilic Acid, exhibits potent inhibitory effects on the proliferation of AXC rat prostate cancer cells in vitro []. This finding suggests potential biological activity associated with Suberanilic Acid derivatives, warranting further investigation.

Q4: Are there any known immunological reactions associated with Suberanilic Acid or its derivatives?

A: Research dating back to the early 20th century indicates that azoproteins derived from Suberanilic Acid, along with similar compounds like adipanilic and succinanilic acids, elicited specific precipitin reactions with corresponding immune sera []. These findings highlight the potential for Suberanilic Acid and its derivatives to interact with the immune system, a factor to consider in drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)